molecular formula C11H15NO2S B239446 Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-

Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-

Cat. No.: B239446
M. Wt: 225.31 g/mol
InChI Key: CSASSVXGOLNSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- is an organic compound that features a pyrrolidine ring substituted with a tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Uniqueness: Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]- is unique due to the presence of the m-tolylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-10-5-4-6-11(9-10)15(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3

InChI Key

CSASSVXGOLNSJH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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